molecular formula C11H12N2O B8016276 (Z)-ethoxy(indol-3-ylidene)methanamine

(Z)-ethoxy(indol-3-ylidene)methanamine

Cat. No.: B8016276
M. Wt: 188.23 g/mol
InChI Key: IMDXKKHOQAEESN-PKNBQFBNSA-N
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Description

(Z)-Ethoxy(indol-3-ylidene)methanamine is a structurally unique indole-derived compound characterized by an ethoxy substituent and a methanamine group positioned at the 3-carbon of the indole ring in a Z-configuration. Indole alkaloids and their derivatives are widely studied for their pharmacological relevance, including anti-inflammatory, antimicrobial, and neurological activities .

Properties

IUPAC Name

(Z)-ethoxy(indol-3-ylidene)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-14-11(12)9-7-13-10-6-4-3-5-8(9)10/h3-7H,2,12H2,1H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDXKKHOQAEESN-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C1C=NC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/1\C=NC2=CC=CC=C21)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ethoxy(indol-3-ylidene)methanamine involves specific reaction conditions and routes. The preparation methods typically include the use of cyclodextrins for inclusion complexes, which enhance the physical, chemical, and biological characteristics of the compound . The synthetic routes often involve the formation of host inclusion in the non-polar cavity of cyclodextrins, determined by the inclusion formation constant .

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods may involve advanced techniques such as automated synthesis and high-throughput screening to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (Z)-ethoxy(indol-3-ylidene)methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The reactivity of the compound is influenced by factors such as temperature, concentration, and the presence of catalysts .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically optimized to achieve the desired products with high efficiency and selectivity.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical and physical properties, which make them suitable for various applications.

Scientific Research Applications

(Z)-ethoxy(indol-3-ylidene)methanamine has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology, it is employed in the investigation of biological pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. In industry, it is utilized in the production of advanced materials and chemical products .

Mechanism of Action

The mechanism of action of (Z)-ethoxy(indol-3-ylidene)methanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biological processes . The detailed mechanism of action is studied to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between (Z)-ethoxy(indol-3-ylidene)methanamine and related compounds:

Compound Name Structure Substituents Configuration Reported Activity References
This compound Indole with ethoxy and methanamine groups at C3 in Z-configuration Ethoxy, methanamine (Z) Z Not explicitly reported (theoretical)
Indole-3-methanamine Indole with methanamine at C3 Methanamine - Precursor for alkaloid synthesis
2-(6-Methoxy-1H-indol-3-yl)ethanamine Indole with methoxy at C6 and ethanamine at C3 Methoxy (C6), ethanamine - Neurological ligand (serotonergic)
2-Hydroxy-N-(2,4-dioxospiro[indoline-3,2′-thiazolidin]-3′-yl)benzamid Spiro-thiazolidinone fused with indole and benzohydrazide Hydroxy, benzohydrazide, thiazolidinone - Anti-inflammatory (in vitro)
Key Observations:

Substituent Position and Type: The ethoxy group in the target compound distinguishes it from simpler methanamine derivatives (e.g., Indole-3-methanamine) and methoxy-substituted analogs (e.g., 2-(6-Methoxy-1H-indol-3-yl)ethanamine). The Z-configuration creates a planar geometry, which may enhance π-π stacking interactions in biological systems compared to the E-isomer or non-configured analogs.

Biological Activity: Indole-3-methanamine serves as a precursor for gramine alkaloids but lacks direct pharmacological data . 2-(6-Methoxy-1H-indol-3-yl)ethanamine (6-Methoxytryptamine) exhibits serotonergic activity due to structural mimicry of serotonin . The spiro-thiazolidinone derivative () demonstrates anti-inflammatory activity, suggesting that fused ring systems and additional functional groups (e.g., benzohydrazide) enhance target specificity .

Synthetic Accessibility: Indole-3-methanamine is synthesized via reductive amination of indole-3-carboxaldehyde, achieving yields >70% under optimized conditions . Complex derivatives (e.g., spiro-thiazolidinones) require multi-step cyclization, often with lower yields (e.g., 41% in Example 422 of ) .

Electronic and Steric Considerations

  • Electronic Effects : The ethoxy group in this compound donates electron density via resonance, stabilizing the indole-ylidene system. This contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ), which reduce nucleophilicity at C3 .
  • Steric Hindrance : The Z-configuration may introduce steric clashes in binding pockets compared to linear ethanamine chains (e.g., 2-(6-Methoxy-1H-indol-3-yl)ethanamine) .

Pharmacological Potential

  • Anti-inflammatory Applications: The spiro-thiazolidinone derivative () showed significant in vitro activity, implying that indole-ylidene systems with polar substituents (e.g., ethoxy) could modulate COX or LOX pathways .
  • Neuroactive Potential: Structural similarity to 6-Methoxytryptamine () hints at possible interactions with serotonin receptors, though the Z-configuration may alter binding affinity .

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